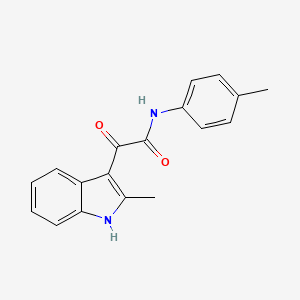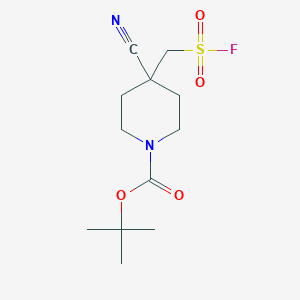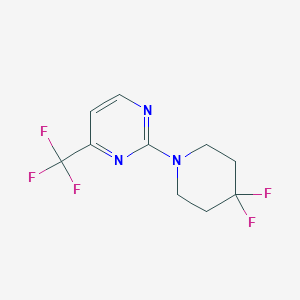
2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine, also known as DFTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their diverse biological activities.
作用机制
The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine is not fully understood, but several studies have suggested that it acts by inhibiting the activity of specific enzymes and receptors. For example, 2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. Additionally, 2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine has been shown to inhibit the activity of the adenosine A2A receptor, which is involved in the regulation of inflammation and immune responses.
生化和生理效应
2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. For example, 2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine has been shown to inhibit cell growth and induce apoptosis in cancer cells. Additionally, 2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine has been shown to exhibit anti-inflammatory and neuroprotective effects in animal models.
实验室实验的优点和局限性
One of the primary advantages of using 2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine in lab experiments is its potent inhibitory activity against specific enzymes and receptors. This allows researchers to study the effects of inhibiting these targets in various biological systems. However, one of the limitations of using 2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine. One area of interest is the development of novel drugs that target specific enzymes and receptors that are inhibited by 2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine and its potential applications in the treatment of various diseases. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for 2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine to facilitate its use in scientific research.
合成方法
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine involves a multi-step process that requires the use of various reagents and catalysts. One of the commonly used methods involves the reaction of 4,4-difluoropiperidine with trifluoromethylpyrimidine in the presence of a base and a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure 2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine.
科学研究应用
2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine has been studied extensively for its potential applications in the field of medicinal chemistry. One of the primary areas of research is the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. 2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine has been shown to exhibit potent inhibitory activity against several enzymes and receptors that are involved in these diseases.
属性
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F5N3/c11-9(12)2-5-18(6-3-9)8-16-4-1-7(17-8)10(13,14)15/h1,4H,2-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABRGYSWROEFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

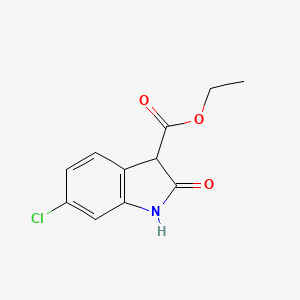
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2761017.png)
![2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B2761020.png)
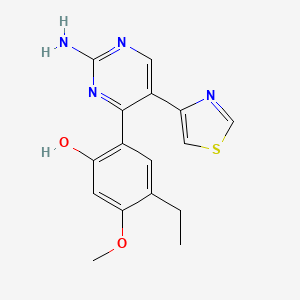

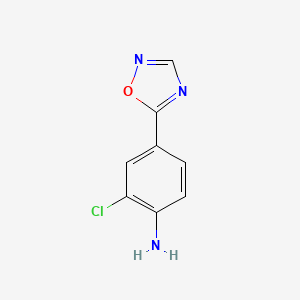
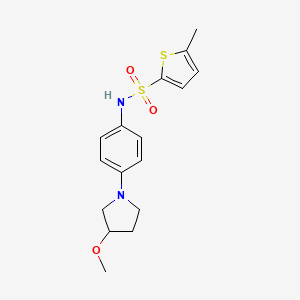
![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2761027.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2761032.png)
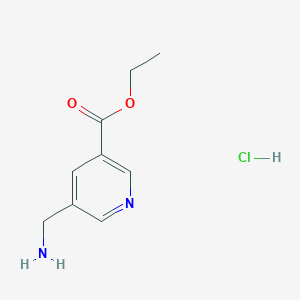
![(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2761034.png)
![6-chloro-3-fluoro-N-[(3-methoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2761035.png)
